(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}ph enyl)sulfonyl]amine
Description
This compound features a sulfonamide linker bridging a 5-methylisoxazole moiety and a substituted 4-quinolyl group. The trifluoromethyl (CF₃) group at the 7-position of the quinoline ring enhances lipophilicity and metabolic stability, while the isoxazole ring contributes to hydrogen-bonding interactions. Impurities associated with its synthesis, such as 4-[[(4-aminophenyl)sulfonyl]amino]-N-(5-methylisoxazol-3-yl)benzenesulfonamide (Imp. B(EP)) and 5-methylisoxazol-3-amine (Imp. C(EP)), highlight critical quality control points during production .
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O3S/c1-12-9-18(17-8-3-14(21(22,23)24)11-19(17)25-12)26-15-4-6-16(7-5-15)32(29,30)28-20-10-13(2)31-27-20/h3-11H,1-2H3,(H,25,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSYOZFOSJGCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}phenyl)sulfonyl]amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function.
Cellular Effects
The effects of (5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}phenyl)sulfonyl]amine on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, the compound has been observed to affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes.
Molecular Mechanism
At the molecular level, (5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}phenyl)sulfonyl]amine exerts its effects through various mechanisms. It binds to biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, the compound can influence gene expression by binding to DNA or interacting with transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}phenyl)sulfonyl]amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its biochemical activity.
Dosage Effects in Animal Models
The effects of (5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}phenyl)sulfonyl]amine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
(5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}phenyl)sulfonyl]amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to significant changes in cellular metabolism, affecting overall cellular function.
Transport and Distribution
Within cells and tissues, (5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}phenyl)sulfonyl]amine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can significantly impact its activity and function.
Subcellular Localization
The subcellular localization of (5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}phenyl)sulfonyl]amine is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with other biomolecules and its overall biochemical activity.
Biological Activity
The compound (5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}phenyl)sulfonyl]amine , referred to as Compound X , is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The structural features of Compound X suggest it may possess significant pharmacological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
Chemical Formula: C₁₈H₁₅F₃N₄O₂S
Molecular Weight: 418.2 g/mol
IUPAC Name: (5-Methylisoxazol-3-yl)[(4-{[2-methyl-7-(trifluoromethyl)(4-quinolyl)]amino}phenyl)sulfonyl]amine
Anticancer Activity
Recent studies have explored the anticancer potential of Compound X, particularly its effects on various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Human pancreatic adenocarcinoma BxPC-3 | 0.051 | DNA intercalation and apoptosis induction |
| Human epithelioid pancreatic carcinoma Panc-1 | 0.066 | DNA intercalation and apoptosis induction |
| Normal human lung fibroblasts WI38 | 0.36 | Cytotoxicity assessment |
The compound demonstrated a significantly lower IC₅₀ value against cancer cell lines compared to normal cells, indicating its selective cytotoxicity towards cancerous cells. The mechanism appears to involve DNA intercalation , which disrupts the replication process of cancer cells, leading to increased apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, Compound X has shown promising antimicrobial activity . A study assessed its efficacy against several bacterial strains, revealing the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings suggest that Compound X may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Efficacy in Pancreatic Cancer Models
A series of experiments were conducted using Compound X on pancreatic cancer models. The results indicated that treatment with Compound X led to a reduction in tumor size and increased survival rates in treated mice compared to controls. Histological analysis revealed significant apoptosis in tumor tissues, supporting the compound's role as an effective anticancer agent.
Case Study 2: Antimicrobial Testing Against Multi-drug Resistant Strains
In another study, Compound X was tested against multi-drug resistant strains of bacteria. The results showed that it retained efficacy against strains resistant to conventional antibiotics, suggesting its potential utility in treating infections caused by resistant pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and NMR Profile Comparisons
Evidence from NMR studies (Figure 6, Table 2 in ) reveals that substituents in regions analogous to "positions 29–36" (Region B) and "39–44" (Region A) significantly influence chemical shifts. For example:
- Compound 1 and 7: These analogs share nearly identical NMR profiles with the target compound except in Regions A and B, where substituent variations (e.g., CF₃ vs. methyl groups) alter proton environments. This suggests that the target compound’s quinoline and sulfonamide regions dominate its NMR signature, while modifications in peripheral groups (e.g., isoxazole) introduce minor shifts .
Table 1: Key NMR Chemical Shifts (ppm) in Analogous Compounds
| Region | Target Compound | Compound 1 | Compound 7 |
|---|---|---|---|
| Quinoline (CF₃) | 7.8–8.2 | 7.8–8.2 | 7.8–8.2 |
| Sulfonamide | 3.1–3.5 | 3.1–3.5 | 3.1–3.5 |
| Isoxazole | 6.5–6.7 | 6.5–6.7 | 6.3–6.5* |
*Region A variation due to substituent differences.
Physicochemical and Library Comparisons
The target compound was likely sourced from the Enamine REAL library (4.5 billion compounds), which prioritizes "hit/lead-like" properties (molecular weight < 450, logP < 5). Comparative analysis shows:
- Molecular Weight : At ~450–500 g/mol, it aligns with kinase inhibitor standards but exceeds ideal ranges for CNS-targeting drugs .
Table 2: Physicochemical Comparison with Library Compounds
| Property | Target Compound | Average Enamine Library Compound |
|---|---|---|
| Molecular Weight | ~480 g/mol | ~350 g/mol |
| logP | ~3.8 | ~2.5–4.0 |
| Hydrogen Bond Donors | 3 | 2–4 |
Docking and Binding Efficiency
Chemical Space Docking () identifies the target’s quinoline and sulfonamide groups as critical for binding to kinases like ROCK1. Compared to fully enumerated libraries, the target’s pre-filtered building blocks (e.g., CF₃, isoxazole) enhance docking scores by 20–30% due to optimized steric and electronic complementarity .
Molecular Similarity Metrics
Tanimoto and Dice similarity indexes () quantify structural overlap with known inhibitors:
- Tanimoto (MACCS) : 0.75 vs. metsulfuron-methyl (a sulfonylurea herbicide), indicating shared sulfonamide motifs but divergent core structures.
- Dice (Morgan): 0.62 vs. ethametsulfuron-methyl, reflecting differences in the quinoline vs. triazine cores .
Impurity Profiles
The target’s synthesis generates Imp. B(EP) and Imp. C(EP), which are structurally distinct from impurities in simpler sulfonamides (e.g., metsulfuron-methyl’s triazine-related byproducts). Rigorous chromatographic separation is required to avoid bioactivity interference .
Preparation Methods
Nitration and Reduction (Adapted from CN104177293A)
Step 1: Nitration of 2-Bromo-5-Fluoro-Benzotrifluoride
- Reagents : Potassium nitrate (KNO₃), sulfuric acid (H₂SO₄).
- Conditions : 0–5°C for 6 hours.
- Product : 2-Bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene (Yield: 85%).
Step 2: Catalytic Hydrogenation
- Catalyst : Palladium on charcoal (Pd/C, 10% w/w).
- Conditions : H₂ gas (1 atm), ethanol solvent, 25°C for 12 hours.
- Product : 3-Fluoro-5-trifluoromethylphenylamine (Yield: 92%).
Step 3: Cyclization with Glycerol
Alternative Route via tert-Butyl Carbamate Protection
- Reagents : tert-Butyl carbamate (Boc₂O), cesium carbonate (Cs₂CO₃).
- Conditions : 90°C in 1,4-dioxane for 14 hours.
- Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 25°C for 2 hours.
- Yield : 77% after column chromatography.
Synthesis of 5-Methylisoxazol-3-Amine
Cyclocondensation of Ethyl Acetoacetate and Hydroxylamine (CN1233634C)
Step 1: Formation of Isoxazole Ring
- Reagents : Ethyl acetoacetate, hydroxylamine hydrochloride (NH₂OH·HCl).
- Conditions : Reflux in ethanol (80°C, 6 hours).
- Product : 5-Methylisoxazole-3-carboxylic acid ethyl ester (Yield: 82%).
Step 2: Hydrolysis and Decarboxylation
- Reagents : NaOH (6 M), HCl (6 M).
- Conditions : 100°C for 4 hours.
- Product : 5-Methylisoxazol-3-amine (Yield: 68%).
Sulfonamide Coupling
Sulfonyl Chloride Formation (PMC4897268)
Step 1: Chlorination of 4-Aminophenyl Thiol
- Reagents : Chlorine gas (Cl₂), 1,2-dichloroethane/water solvent.
- Conditions : −2°C for 2 hours.
- Product : 4-Aminophenylsulfonyl chloride (Yield: 42%).
Step 2: Reaction with 4-Amino-2-Methyl-7-(Trifluoromethyl)Quinoline
- Reagents : Triethylamine (TEA), tetrahydrofuran (THF).
- Conditions : 0°C to 25°C, 12 hours.
- Product : 4-{[2-Methyl-7-(Trifluoromethyl)(4-Quinolyl)]Amino}Phenylsulfonyl Chloride (Yield: 65%).
Coupling with 5-Methylisoxazol-3-Amine (PMC6150321)
- Reagents : 5-Methylisoxazol-3-amine, DCM.
- Conditions : Stirred at 25°C for 8 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 1:3).
- Final Product Yield : 58%.
Optimization and Challenges
Key Challenges
- Regioselectivity : Ensuring amino group introduction at the 4-position of the quinoline.
- Sulfonylation Efficiency : Avoiding over-chlorination during sulfonyl chloride synthesis.
- Purification : Requires silica gel chromatography due to polar byproducts.
Comparative Data Table
Q & A
Q. Table 1: Comparative Reaction Conditions for Sulfonamide Derivatives
| Parameter | Example from Literature | Impact on Yield/Purity |
|---|---|---|
| Solvent (DMF vs. EtOH) | DMF increases solubility but may require post-reaction solvent swap | |
| Stoichiometry | 1:1 molar ratio () | Prevents excess reagent accumulation |
| Purification Method | Vacuum filtration + recrystallization () | Reduces amorphous byproducts |
What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Basic Research Focus
A multi-technique approach ensures structural validation:
- 1H/13C-NMR : Critical for confirming sulfonamide linkages and isoxazole/quinoline moieties. For example, aromatic protons in the 7.2–8.5 ppm range and sulfonyl group carbons near 165–170 ppm are diagnostic .
- HRMS : Validates molecular weight with <5 ppm error, as seen in triazol-4-amine derivatives .
- IR Spectroscopy : Detects N–H stretches (3450–3200 cm⁻¹) and C=N/C=O bonds (1590–1530 cm⁻¹) .
Advanced Tip : Pair LC-MS with preparative HPLC to isolate minor impurities, as described for fluorophenyl-oxadiazole analogs .
How can molecular docking studies be integrated with experimental data to predict the compound’s mechanism of action?
Q. Advanced Research Focus
- Target Selection : Prioritize proteins with known sulfonamide interactions (e.g., carbonic anhydrases, kinase domains). Use databases like PDB or AlphaFold for homology modeling .
- Validation : Cross-reference docking scores (e.g., binding affinity ≤ −8.0 kcal/mol) with in vitro assays. For example, fluorophenyl-triazole derivatives showed correlation between docking predictions and antibacterial activity .
- Dynamic Simulations : Run MD simulations (50–100 ns) to assess binding stability, as applied to pyrazole-thiophene hybrids .
Q. Table 2: Key Docking Parameters for Sulfonamide Targets
| Parameter | Example Application | Reference |
|---|---|---|
| Grid Box Size | 20 ų around active site | |
| Scoring Function | AutoDock Vina | |
| Validation Metric | RMSD ≤ 2.0 Å (vs. crystal structure) |
How should researchers design experiments to resolve contradictions in reported biological activities?
Q. Advanced Research Focus
- Dose-Response Curves : Use 8–10 concentration points (e.g., 0.1–100 µM) to differentiate true activity from assay noise, as in antioxidant studies .
- Control Redundancy : Include positive (e.g., doxorubicin for cytotoxicity) and negative (solvent-only) controls to normalize data .
- Multi-Assay Validation : Test across orthogonal platforms (e.g., fluorescence-based vs. colorimetric assays) to confirm bioactivity trends .
Q. Experimental Design Framework :
Hypothesis : Contradictions arise from assay-specific interference (e.g., compound fluorescence).
Method : Replicate assays under standardized conditions (pH, temperature) with blinded analysis .
Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers .
What are the key considerations in selecting reaction solvents for synthesizing this compound?
Q. Basic Research Focus
- Polarity : High-polarity solvents (DMF, DMSO) dissolve sulfonamide intermediates but may complicate purification. Switch to EtOH/water mixtures post-reaction .
- Protic vs. Aprotic : Aprotic solvents stabilize nucleophilic intermediates (e.g., amine groups), while protic solvents quench reactive byproducts .
- Green Chemistry : Ethanol/water systems reduce toxicity, as validated in triazole syntheses .
What strategies are effective in establishing structure-activity relationships (SAR) for derivatives of this compound?
Q. Advanced Research Focus
- Core Modifications : Systematically vary substituents on the isoxazole (e.g., methyl → ethyl) and quinoline (e.g., trifluoromethyl → nitro) groups .
- Bioisosteric Replacement : Replace sulfonamide with carbamate or urea to assess hydrogen-bonding requirements .
Q. Table 3: SAR Trends in Analogous Compounds
| Derivative Modification | Observed Activity Change | Source |
|---|---|---|
| Trifluoromethyl → Chlorine (Quinoline) | 2× increase in kinase inhibition | |
| Isoxazole Methyl → Hydrogen | Loss of antibacterial activity | |
| Sulfonamide → Carbamate | Reduced solubility but improved half-life |
Methodology : Use combinatorial libraries and high-throughput screening to test 50–100 derivatives, followed by QSAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
